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Compound of Interest

(S)-3,7-Diaminoheptanoic acid
dihydrochloride

Cat. No. B613053

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-3,7-
Diaminoheptanoic acid dihydrochloride. Due to the limited availability of experimental public
data for this specific salt, this guide combines available mass spectrometry data for the free
base with predicted Nuclear Magnetic Resonance (NMR) data for the dihydrochloride form.
This information is crucial for the characterization and quality control of this compound in
research and drug development settings.

Introduction

(S)-3,7-Diaminoheptanoic acid is a diamino acid with potential applications in medicinal
chemistry and pharmaceutical development. The dihydrochloride salt form is often utilized to
improve solubility and stability. Accurate spectroscopic data is fundamental for confirming the
identity, purity, and structure of this molecule. This guide presents the available mass
spectrometry (MS) data and predicted *H and 3C NMR data, alongside detailed experimental
protocols and a workflow for spectroscopic analysis.

Mass Spectrometry (MS) Data
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The following table summarizes the mass spectrometry data for the free base form, (3S)-3,7-
diaminoheptanoic acid. The data is sourced from public databases and provides exact mass
and major fragmentation patterns, which are critical for molecular identification.

Table 1: Mass Spectrometry Data for (S)-3,7-Diaminoheptanoic Acid

Parameter Value Source
Molecular Formula C7H16N202 PubChem
Molecular Weight 160.21 g/mol PubChem
Exact Mass 160.1212 g/mol PubChem
LC-MS (ESI+)

Precursor lon (M+H)* m/z 161.1284 PubChem
Major Fragment lons Mz 144.1026, 116.0706, PubChem

84.0808

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data (Predicted)

Experimental NMR data for (S)-3,7-Diaminoheptanoic acid dihydrochloride is not readily
available in the public domain. Therefore, the following tables present predicted *H and 3C
NMR chemical shifts. These predictions are based on established NMR principles and spectral
data from structurally similar compounds. The protonation of the two amino groups to form the
dihydrochloride salt is expected to cause a significant downfield shift (increase in ppm) for the
adjacent protons and carbons.

Table 2: Predicted *H NMR Spectroscopic Data for (S)-3,7-Diaminoheptanoic Acid
Dihydrochloride
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Predicted Chemical

Atom Number . Multiplicity Integration
Shift (6, ppm)
H2 25-27 dd 2H
H3 3.6-3.8 m 1H
H4 16-1.8 m 2H
H5 14-16 m 2H
H6 1.7-1.9 m 2H
H7 3.0-32 t 2H
NHs* (at C3) 8.0-85 br s 3H
NHs* (at C7) 8.0-85 brs 3H
COOH 11.0-12.0 S 1H

Note: Spectra are predicted for a solution in D20 or a similar polar solvent. The broad signals
(br s) for the amine protons may exchange with deuterium in D20 and disappear from the
spectrum.

Table 3: Predicted 3C NMR Spectroscopic Data for (S)-3,7-Diaminoheptanoic Acid
Dihydrochloride

Atom Number Predicted Chemical Shift (6, ppm)
C1 (COOH) 175- 178

c2 38-41

C3 50 - 53

C4 28-31

C5 23-26

C6 30-33

Cc7 39-42
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Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for amino
acid compounds. Instrument parameters may need to be optimized for specific samples and
equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of (S)-3,7-Diaminoheptanoic acid dihydrochloride
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D20, DMSO-de). Add a small amount of
an internal standard (e.g., TMS or TSP) if quantitative analysis is required.

e 1H NMR Acquisition:
o Instrument: 400 MHz or higher NMR spectrometer.
o Pulse Program: Standard single-pulse sequence.

o Acquisition Parameters:

Spectral Width: -2 to 14 ppm.

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1-5 seconds.

Temperature: 298 K.
e 13C NMR Acquisition:
o Instrument: 400 MHz or higher NMR spectrometer.
o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
o Acquisition Parameters:
» Spectral Width: 0 to 200 ppm.

= Number of Scans: 1024 or more (due to the low natural abundance of 13C).
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» Relaxation Delay: 2-5 seconds.

= Temperature: 298 K.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs) using appropriate NMR software.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of (S)-3,7-Diaminoheptanoic acid
dihydrochloride (approx. 10-100 uM) in a suitable solvent system for electrospray ionization
(ESI), typically a mixture of water, acetonitrile, and a small amount of formic acid to promote
protonation.

e Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, equipped with an ESI source.

e Acquisition Parameters (ESI+):

lonization Mode: Positive ion mode.

[¢]

o

Capillary Voltage: 3-4 kV.

[e]

Source Temperature: 100-150 °C.

o

Mass Range: m/z 50-500.

[¢]

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) to induce
fragmentation for structural elucidation.

o Data Analysis: Process the raw data to identify the monoisotopic mass of the precursor ion
and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
compound like (S)-3,7-Diaminoheptanoic acid dihydrochloride.
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Sample Preparation

(S)-3,7-Diaminoheptanoic Acid Dihydrochloride
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(e.g., D20 for NMR, MeCN/Hz20 for MS)
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Conclusion

Structural Confirmation and Purity Assessment
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Workflow for Spectroscopic Analysis.

This comprehensive guide provides essential spectroscopic information for (S)-3,7-
Diaminoheptanoic acid dihydrochloride, facilitating its use in scientific research and

development. While the NMR data presented is predictive, it offers a valuable reference for the
characterization of this compound.
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 To cite this document: BenchChem. [Spectroscopic Profile of (S)-3,7-Diaminoheptanoic Acid
Dihydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b613053#s-3-7-diaminoheptanoic-acid-
dihydrochloride-spectroscopic-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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